
(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H17FN2OS2 and its molecular weight is 336.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Synthesis
- Crystal Structure Determination : The crystal structure of related heterocyclic compounds has been elucidated to understand their molecular configurations, which is crucial for applications in material science and pharmaceutical development (Nagaraju et al., 2018). Such studies lay the groundwork for designing molecules with desired physical and chemical properties.
Biological Activity
- Antibacterial and Antifungal Properties : The synthesis and evaluation of compounds with thiophene and pyrazole moieties have shown significant antibacterial activity against human pathogenic bacteria, marking their potential as leads for developing new antibacterial agents (Nagaraj et al., 2018). This indicates the importance of structural features similar to those in the compound of interest for antimicrobial research.
Theoretical Studies and Docking
- DFT and Molecular Docking Studies : Detailed theoretical analyses, including density functional theory (DFT) calculations and docking studies, have been conducted on compounds bearing the thiazol and thiophene moieties. These studies help predict the stability, reactivity, and potential biological activity of such compounds, offering insights into their mechanistic actions at the molecular level (Shahana & Yardily, 2020).
Synthesis Methodologies
- Novel Synthesis Approaches : Research has developed efficient synthetic routes for creating structurally complex molecules that serve as key intermediates for further chemical transformations. These methodologies are fundamental for constructing molecules with precise structural features for specific applications (Moreno-Fuquen et al., 2019).
Mechanism of Action
Target of Action
The compound “(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone” is a complex molecule that may interact with multiple targets in the body. Many compounds with similar structures, such as those containing indole and thiazole moieties, have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various targets.
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Molecules containing thiazole and indole moieties have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also affect multiple biochemical pathways.
Pharmacokinetics
A compound synthesized via the claisen–schmidt condensation of a 2-((5-acetyl-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione with 2-fluorobenzaldehyde displayed satisfactory drug-like parameters . This suggests that this compound may also have favorable ADME properties.
Result of Action
Given the broad-spectrum biological activities of compounds containing indole and thiazole moieties , this compound may also have diverse molecular and cellular effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2OS2/c1-11-15(22-10-18-11)16(20)19-7-6-14(21-9-8-19)12-4-2-3-5-13(12)17/h2-5,10,14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDELXNIOHXXBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(SCC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
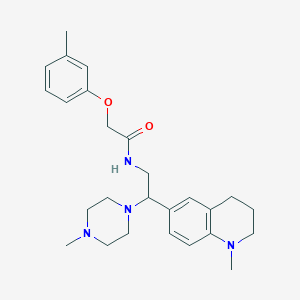

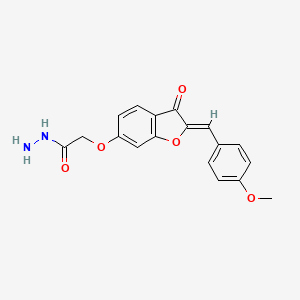
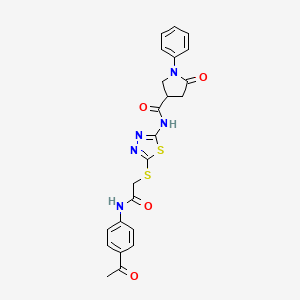
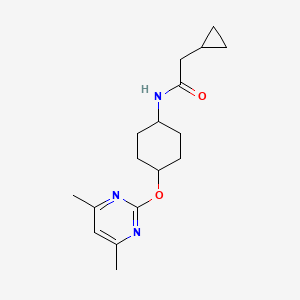

![4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2483295.png)
![3-Methyl-1-[(piperidin-4-yl)methyl]urea hydrochloride](/img/structure/B2483297.png)
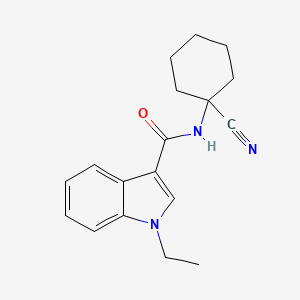
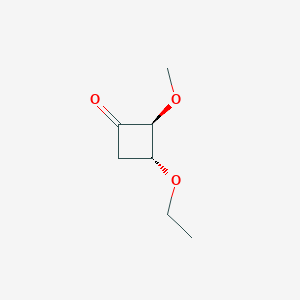
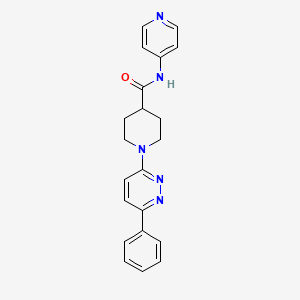

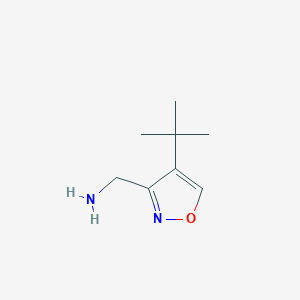
amine](/img/structure/B2483309.png)
